molecular formula C14H17N3 B14535602 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl- CAS No. 62136-32-7

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl-

Cat. No.: B14535602
CAS No.: 62136-32-7
M. Wt: 227.30 g/mol
InChI Key: UMWNCQPAFIEHMZ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl-: is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is notable for its unique structure, which includes a nitrile group and multiple methyl and propyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position and type of substituents.

    Pyrrolo[2,1-f][1,2,4]triazines: These compounds have a fused triazine ring and exhibit different chemical and biological properties.

Uniqueness: Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl-6-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

62136-32-7

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2,4,7-trimethyl-6-propylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

InChI

InChI=1S/C14H17N3/c1-5-6-13-11(4)12(8-15)14-16-9(2)7-10(3)17(13)14/h7H,5-6H2,1-4H3

InChI Key

UMWNCQPAFIEHMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C2N1C(=CC(=N2)C)C)C#N)C

Origin of Product

United States

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